molecular formula C4H6N2OS B1489720 4(5H)-Thiazolone, 2-(methylamino)- CAS No. 16312-19-9

4(5H)-Thiazolone, 2-(methylamino)-

Cat. No. B1489720
CAS RN: 16312-19-9
M. Wt: 130.17 g/mol
InChI Key: DDHGVUYPMIUDTI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiazole derivatives often involves the reaction of an alpha-halo ketone with a thioamide . In one study, a series of novel α-aminophosphonates derivatives that incorporated quinoline or quinolone, and coumarylthiazole or 5-phenylthiazol-2-amine moieties were synthesized via Kabachnik–Fields reaction in the presence of ionic liquid under ultrasound irradiation .


Physical And Chemical Properties Analysis

Physical properties include characteristics such as color, density, hardness, and melting and boiling points . Chemical properties describe the ability of a substance to undergo a specific chemical change . The specific physical and chemical properties of “4(5H)-Thiazolone, 2-(methylamino)-” are not provided in the sources I found.

Scientific Research Applications

Discovery and Medicinal Applications

  • Anticancer Activity : 4-aminothiazol-2(5H)-one derivatives have been synthesized and evaluated for their anticancer activity. These compounds showed low to moderate activity against a panel of 60 cancer cell lines, with some demonstrating significant selective action against specific cancer types, such as leukemia, CNS cancer, and ovarian cancer, highlighting their potential in targeted cancer therapies (Kaminskyy et al., 2015).

  • Anti-Tumor Agents : A series of bis-pyrazolyl-thiazoles incorporating the thiophene moiety were synthesized and evaluated against hepatocellular carcinoma (HepG2) cell lines. Several compounds exhibited promising activities, suggesting their potential as anti-tumor agents (Gomha et al., 2016).

Synthesis and Structural Analysis

  • Synthetic Methodologies : Research on thiazolone derivatives has also focused on developing new synthetic routes. For instance, novel methods have been devised for the synthesis of 4(1H)-quinolones, 5H-thiazolo[3,2-a]pyrimidin-5-one, and 4H-pyrimido[2,1-b]benzothiazol-4-ones, showcasing the versatility of thiazolone compounds in chemical synthesis (Yadav et al., 2012).

  • Structural Elucidation : The molecular structure of certain thiazolone derivatives has been determined using X-ray crystallography, providing insight into their chemical behavior and potential reactivity. These structural analyses aid in the design of compounds with specific biological activities (Kaynak et al., 2008).

Biological Activities

  • Antimicrobial Activity : Some studies have synthesized new thiazolone derivatives and evaluated them for antimicrobial activity against various bacterial and fungal species. These studies contribute to the development of new antimicrobial agents to combat resistant pathogens (Srivastava, 2009).

  • Pharmacological Effects : Thiazolone compounds have been investigated for various pharmacological effects, including antioxidant, anti-inflammatory, and analgesic activities. These studies provide a foundation for the development of new therapeutic agents based on thiazolone chemistry (El-Gazzar et al., 2009).

Safety And Hazards

The safety data sheet for a related compound, “2-(Methylamino)ethanol”, indicates that it causes severe skin burns and eye damage, may cause respiratory irritation, is suspected of damaging fertility and the unborn child, may cause damage to organs through prolonged or repeated exposure, and is harmful if swallowed or in contact with skin .

Future Directions

Thiazole derivatives have been studied for their potential antimicrobial activity. A series of novel α-aminophosphonates derivatives that incorporated quinoline or quinolone, and coumarylthiazole or 5-phenylthiazol-2-amine moieties showed moderate inhibitory activities against both Gram-positive and negative bacteria compared with reference drugs . These results suggest that thiazole derivatives, such as “4(5H)-Thiazolone, 2-(methylamino)-”, could be potential antimicrobial drug candidates .

properties

IUPAC Name

2-methylimino-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2OS/c1-5-4-6-3(7)2-8-4/h2H2,1H3,(H,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDHGVUYPMIUDTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN=C1NC(=O)CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20507460
Record name 2-(Methylamino)-1,3-thiazol-4(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20507460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4(5H)-Thiazolone, 2-(methylamino)-

CAS RN

16312-19-9
Record name 2-(Methylamino)-1,3-thiazol-4(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20507460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(methylamino)-4,5-dihydro-1,3-thiazol-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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